1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes two methyl groups and a pyrazole ring, making it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1,5-dimethylpyrazole with 2-methylpyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and solvent, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are obtained .
Major Products Formed
Scientific Research Applications
1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A closely related compound with similar structural features.
1-methyl-3,5-dimethylpyrazole: Another similar compound with slight variations in the substitution pattern.
2-methylpyrazole: Shares the pyrazole ring structure but differs in the position and number of methyl groups.
Uniqueness
1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both methyl and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H16ClN5 |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-10(7-13-14(8)2)11-6-9-4-5-12-15(9)3;/h4-5,7,11H,6H2,1-3H3;1H |
InChI Key |
FFRIDVCMMUNIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
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